1-(Benzo[d]thiazol-2-ylsulfonyl)piperidine-4-carboxylic acid
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Overview
Description
1-(Benzo[d]thiazol-2-ylsulfonyl)piperidine-4-carboxylic acid is a complex organic compound that features a benzothiazole ring fused with a piperidine ring
Preparation Methods
The synthesis of 1-(Benzo[d]thiazol-2-ylsulfonyl)piperidine-4-carboxylic acid can be achieved through various synthetic pathways. One common method involves the reaction of benzothiazole derivatives with piperidine carboxylic acid under specific conditions. The reaction typically requires a catalyst and may involve steps such as diazo-coupling, Knoevenagel condensation, or Biginelli reaction . Industrial production methods often utilize microwave irradiation and one-pot multicomponent reactions to enhance efficiency and yield .
Chemical Reactions Analysis
1-(Benzo[d]thiazol-2-ylsulfonyl)piperidine-4-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Scientific Research Applications
1-(Benzo[d]thiazol-2-ylsulfonyl)piperidine-4-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 1-(Benzo[d]thiazol-2-ylsulfonyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The benzothiazole ring is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the target . Molecular docking studies have shown that this compound can bind to active sites of enzymes, influencing their function .
Comparison with Similar Compounds
1-(Benzo[d]thiazol-2-ylsulfonyl)piperidine-4-carboxylic acid can be compared with other benzothiazole derivatives and piperidine-containing compounds. Similar compounds include:
Benzothiazole derivatives: These compounds share the benzothiazole ring and exhibit similar biological activities, such as antimicrobial and anti-inflammatory properties.
Piperidine derivatives: Compounds containing the piperidine ring are known for their pharmacological activities, including analgesic and anti-inflammatory effects. The uniqueness of this compound lies in its combined structure, which allows it to interact with a broader range of molecular targets and exhibit diverse biological activities.
Properties
Molecular Formula |
C13H14N2O4S2 |
---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
1-(1,3-benzothiazol-2-ylsulfonyl)piperidine-4-carboxylic acid |
InChI |
InChI=1S/C13H14N2O4S2/c16-12(17)9-5-7-15(8-6-9)21(18,19)13-14-10-3-1-2-4-11(10)20-13/h1-4,9H,5-8H2,(H,16,17) |
InChI Key |
AMGKRFSJEGYUPP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)O)S(=O)(=O)C2=NC3=CC=CC=C3S2 |
Origin of Product |
United States |
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